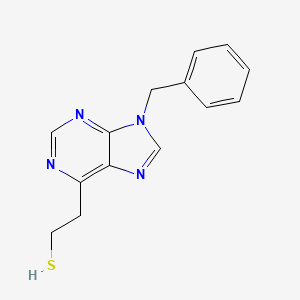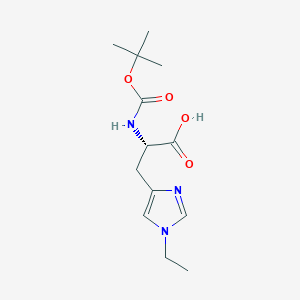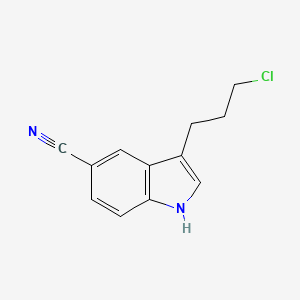
3-(3-chloropropyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloropropyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-1H-indole-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indole-5-carbonitrile.
Chloropropylation: The indole compound is then subjected to a chloropropylation reaction. This involves the reaction of the indole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
3-(3-chloropropyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate to high temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of indole-5-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction can yield indoline derivatives.
科学研究应用
3-(3-chloropropyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-chloropropyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloropropyl group can enhance the compound’s ability to bind to specific targets, while the indole ring can participate in π-π interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
- 3-(3-chloropropyl)-1H-indole-5-carboxylic acid
- 3-(3-chloropropyl)-1H-indole-5-methanol
- 3-(3-chloropropyl)-1H-indole-5-amine
Uniqueness
3-(3-chloropropyl)-1H-indole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and potential applications. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate for the synthesis of diverse organic molecules.
属性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
3-(3-chloropropyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H11ClN2/c13-5-1-2-10-8-15-12-4-3-9(7-14)6-11(10)12/h3-4,6,8,15H,1-2,5H2 |
InChI 键 |
OKMUYSKILGNWTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


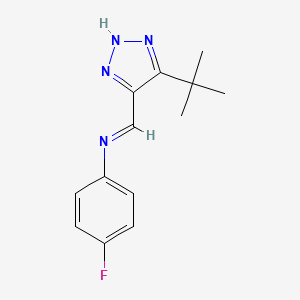
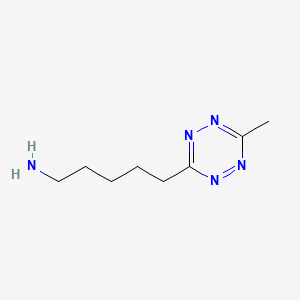
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
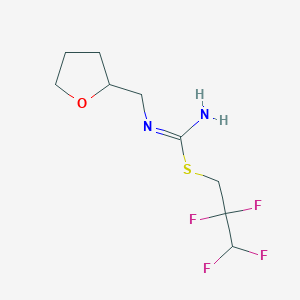
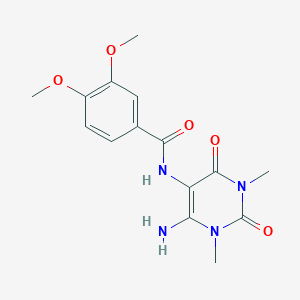
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
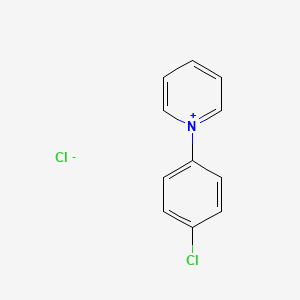

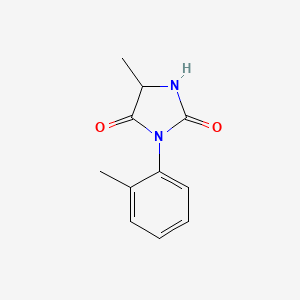
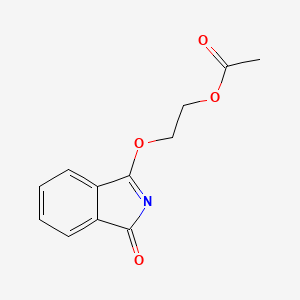
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
